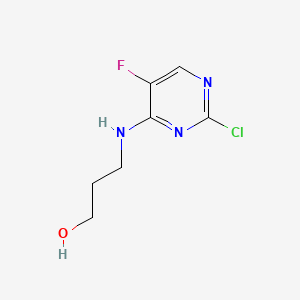

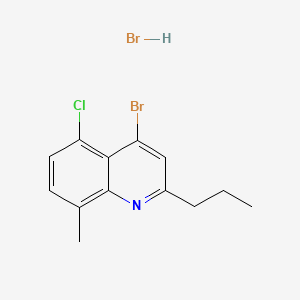

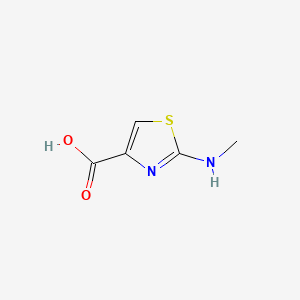

tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

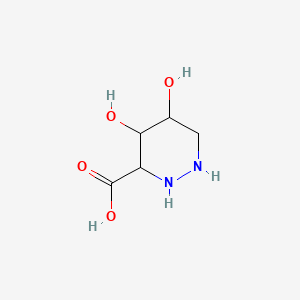

Tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate (TB-BIPC) is a synthetic compound that has a wide variety of applications in scientific research. It is a derivative of indazole, a heterocyclic aromatic compound, and is composed of a bromine atom and a carboxylic acid group. TB-BIPC is used in a variety of fields, including medicinal chemistry, biochemistry, and molecular biology. It is a useful tool for studying the structure and function of proteins, enzymes, and other biological molecules.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate is an intermediate compound notable for its involvement in the synthesis of various biologically active compounds. One such instance is its close structural relation to tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which plays a crucial role in the synthesis of crizotinib, a drug used to treat non-small cell lung cancer. The synthesis involves multiple steps, starting with tert-butyl-4-hydroxypiperidine-1-carboxylate, and yields a total of 49.9% (Kong et al., 2016).

Crystal Structure and Pharmacological Potential

The compound's significance is also highlighted in its crystal structure analysis and potential pharmacological applications. For example, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a related compound, was synthesized, revealing a dihedral angle of 33.4° between the pyrazole ring and the piperidine ring's mirror plane, indicating its unique geometric structure (Richter et al., 2009). Similarly, the sterically congested derivative tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate showcases novel chemistry with a pharmacologically valuable core (Gumireddy et al., 2021).

Biological Evaluation and Molecular Structure

The compound and its derivatives have been subject to biological evaluation and structural analysis. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate underwent spectroscopic characterization and X-ray diffraction studies, revealing a three-dimensional architecture linked through weak intermolecular interactions. Despite showing poor antibacterial activity, its moderate anthelmintic activity suggests potential for further pharmacological exploration (Sanjeevarayappa et al., 2015).

Mechanism of Action

1: Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Link 2: A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 42. Link 3: Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-ynyl]-1H-indazole-3-carboxylate. Russian Journal of Organic Chemistry, 58(6), 601. Link 4: Recent synthetic approaches to 1H- and 2H-indazoles (microreview). Chemistry of Heterocyclic Compounds, 56(12), 1405-1410. Link

properties

IUPAC Name |

tert-butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYHPNZDIXLONJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678107 |

Source

|

| Record name | tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198284-77-3 |

Source

|

| Record name | tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)

![5-Methyl-1-phenyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B598043.png)